molecular formula C23H28BrN7O3S B1292740 ALK inhibitor 1 CAS No. 761436-81-1

ALK inhibitor 1

Cat. No. B1292740
M. Wt: 562.5 g/mol
InChI Key: FTSDLONCFCQDGA-UHFFFAOYSA-N
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Description

ALK inhibitor 1, also known as anaplastic lymphoma kinase inhibitor, is a targeted therapeutic agent designed to inhibit the activity of the ALK tyrosine kinase. ALK is a receptor tyrosine kinase that plays a crucial role in the development of various types of cancer, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL). The aberrant activation of ALK through mutations, translocations, or amplifications can lead to oncogenic signaling pathways that promote tumor growth and progression .

Synthesis Analysis

The synthesis of ALK inhibitors involves the design and optimization of small molecules that can effectively target the ATP-binding pocket of the ALK enzyme. For instance, the synthesis of the ALK inhibitor A-83-01 was guided by structural similarities to previously reported ALK-5 inhibitors, leading to a molecule capable of inhibiting the TGF-β type I receptor ALK-5 . Another example is the synthesis of LDK378, which was developed to overcome the deficiencies of the first-generation ALK inhibitor TAE684, resulting in a compound with substantial antitumor activity .

Molecular Structure Analysis

The molecular structure of ALK inhibitors is critical for their selectivity and potency. These inhibitors often contain specific scaffolds, such as 3-aminoindazole in the case of entrectinib, which is potent against ALK and other closely related tyrosine kinases like ROS1 and TRKs . The structure-activity relationships (SARs) are explored to enhance the inhibitor's selectivity and pharmacokinetic properties, as seen with the development of 2-acyliminobenzimidazoles .

Chemical Reactions Analysis

ALK inhibitors interact with the kinase domain of ALK through various chemical interactions. These include hydrogen bonding, hydrophobic interactions, and sometimes the formation of covalent bonds with key residues in the ATP-binding site. For example, the reversible ALK1 inhibitor San78-130 forms a significant hydrogen bond interaction with Arg334 of ALK1, contributing to its potent inhibitory activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of ALK inhibitors, such as solubility, stability, and ability to penetrate the blood-brain barrier (BBB), are crucial for their effectiveness as therapeutic agents. Entrectinib, for instance, is noted for its ability to efficiently penetrate the BBB, making it a promising candidate for treating brain metastases associated with ALK-positive tumors . The introduction of polar substituents has been key to improving the metabolic stability of these compounds, as demonstrated in the development of orally bioavailable ALK inhibitors .

Case Studies

Several ALK inhibitors have been evaluated in clinical and preclinical studies. Crizotinib and ceritinib are FDA-approved for the treatment of NSCLC, while others like alectinib and ASP3026 are in the pipeline with improved safety and efficacy profiles . CH5424802 is notable for its ability to block the resistant gatekeeper mutant L1196M, which is a common resistance mechanism to kinase inhibitors . The novel inhibitors X-376 and X-396 have shown potent antitumor activity in vivo and are capable of overcoming resistance mutations that limit the efficacy of other ALK inhibitors .

Scientific Research Applications

1. Targeting Specific Cancer Types

ALK inhibitors, such as CH5424802, have shown promising results in targeting specific types of cancer, notably those with gene alterations of ALK. This includes effectiveness against non-small cell lung cancer (NSCLC) cells expressing EML4-ALK fusion and anaplastic large-cell lymphoma (ALCL) cells expressing NPM-ALK fusion. CH5424802, in particular, has demonstrated potency against ALK L1196M, a mutation that often confers resistance to other kinase inhibitors, suggesting a potential role in overcoming drug resistance in ALK-driven tumors (Sakamoto et al., 2011).

2. Implications for Heart Health

Research on Aliskiren (ALK), a renin inhibitor, suggests its potential in ameliorating heart hypertrophy and fibrosis, particularly under conditions of pressure overload. This highlights the potential cardiovascular applications of certain ALK inhibitors, which could extend beyond their primary use in cancer treatment (Weng et al., 2014).

3. Combatting Drug-Resistant Cancer Mutations

Developing novel ALK inhibitors that target resistant cancer mutations is a critical area of research. The study of type-I1/2 inhibitors indicates their effectiveness against ALK-positive cancer cells, including those resistant to current drugs like crizotinib and ceritinib. This research points to the potential of next-generation ALK inhibitors in treating drug-resistant cancers (Pan et al., 2017).

4. Overcoming Challenges in Existing Cancer Treatments

The development of small-molecule inhibitors of ALK kinase activity has been a focus in recent years, with some undergoing clinical evaluation. These inhibitors offer a more targeted approach compared to standard therapies, potentially reducing systemic toxicity and increasing the therapeutic window in treating ALK-positive tumors (Mologni, 2012).

5. Novel Series of ALK Inhibitors

A novel series of potent and selective ALK kinase inhibitors has been characterized, demonstrating significant efficacy in inhibiting wild-type ALK, NPM-ALK fusion, and crizotinib-resistant ALK[L1196M] kinase activity. These inhibitors show promise in treating ALK-driven cancers, potentially offering advantages over existing treatments like crizotinib (Wilcoxen et al., 2012).

Future Directions

The future of kinase drug discovery is promising . The development of next-generation ALK inhibitors is underway to overcome ALK-independent resistance mechanisms . There is also a potential role for anti-angiogenic therapy in ALK rearranged NSCLC, whether in combination with immunotherapy or targeted therapy .

properties

IUPAC Name

2-[[5-bromo-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28BrN7O3S/c1-25-35(32,33)21-7-5-4-6-19(21)27-22-17(24)15-26-23(29-22)28-18-9-8-16(14-20(18)34-3)31-12-10-30(2)11-13-31/h4-9,14-15,25H,10-13H2,1-3H3,(H2,26,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTSDLONCFCQDGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Br)NC3=C(C=C(C=C3)N4CCN(CC4)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28BrN7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647725
Record name 2-({5-Bromo-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}amino)-N-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

562.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ALK inhibitor 1

CAS RN

761436-81-1
Record name 2-({5-Bromo-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}amino)-N-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
52
Citations
K Kinoshita, N Oikawa, T Tsukuda - Annual reports in medicinal chemistry, 2012 - Elsevier
The anaplastic lymphoma kinase (ALK) inhibitor is one of the most successful oncology drug discoveries of recent years. The kinase has only recently emerged as an attractive drug …
Number of citations: 15 www.sciencedirect.com
GR Ott, M Cheng, KS Learn, J Wagner… - Journal of medicinal …, 2016 - ACS Publications
Analogues structurally related to anaplastic lymphoma kinase (ALK) inhibitor 1 were optimized for metabolic stability. The results from this endeavor not only led to improved metabolic …
Number of citations: 80 pubs.acs.org
X Chen, Y Zhang, J Lu, C Xu, J Liang, F Wang… - Translational …, 2017 - Elsevier
PURPOSE: The incidence of anaplastic lymphoma kinase (ALK) rearrangement in pulmonary sarcomatoid carcinoma (PSC) is controversial. In this study, we aimed to reveal the …
Number of citations: 24 www.sciencedirect.com
Y Gao, T Liu, J Liu, Y Yang, K Sun, Z Li, X Zhai… - Chemico-Biological …, 2023 - Elsevier
… Here, we synthesized a novel ALK inhibitor 1-[4-[[5-Chloro-4-[[2-[(1-methylethyl)sulfonyl]phenyl]amino]-2-pyrimidinyl]amino]-3-methoxyphenyl]-3-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-…
Number of citations: 3 www.sciencedirect.com
Z Song, Z Xia, Y Ji, L Xing, Y Gao, J Ai, M Geng… - European Journal of …, 2016 - Elsevier
… The first-generation ALK inhibitor 1 and the parent compound 3 were also tested as comparison. As shown in Table 5, compound 6 significantly inhibited cell proliferation of ALK …
Number of citations: 9 www.sciencedirect.com
G Chazan, F Franchini, R Shah, M Alexander… - Journal of Thoracic …, 2022 - Elsevier
Methods This study used the nationwide (US-based) Flatiron Health electronic health record (EHR)-derived de-identified database. Eligible patients were diagnosed with ALK+ …
Number of citations: 2 www.sciencedirect.com
JE Hawkinson, R Sinville, D Mudaliar, J Shetty… - …, 2017 - Wiley Online Library
… The pyrrolopyrimidine 10 (IC 50 22 nm; GSK2163632A) and the pyrimidine 17 (IC 50 31 nm; ALK inhibitor 1) are the most potent TSSK2 inhibitors in these series, which contain the first …
L Wang, X Xu, T Liu, J Wang, J Shen… - Journal of Pharmacy …, 2020 - academic.oup.com
Objectives To examine the antiproliferative effects of 1-(4-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-3-methoxyphenyl)-3-(2-(dimethylamino)ethyl)…
Number of citations: 2 academic.oup.com
FZ Marino, A Morabito, C Gridelli, G Rocco… - Applied …, 2016 - journals.lww.com
Anaplastic lymphoma kinase (ALK) rearrangement is a therapeutic target in non–small cell lung cancer. To date, few reports have been provided related to ALK-rearranged late …
Number of citations: 6 journals.lww.com
SHI Ou, M Weitz, JR Jalas, DF Kelly, V Wong… - Lung Cancer, 2016 - Elsevier
Alectinib is a second generation ALK inhibitor that has significant clinical activity in central nervous system (CNS) metastases in anaplastic lymphoma kinase (ALK)-rearranged non-…
Number of citations: 23 www.sciencedirect.com

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